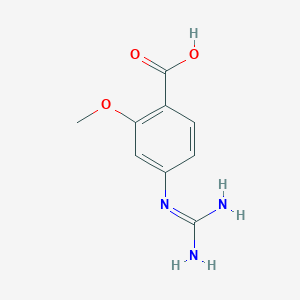

4-Guanidino-2-methoxybenzoic acid

Descripción general

Descripción

4-Guanidino-2-methoxybenzoic acid is a compound with the molecular formula C9H11N3O3 . It has a molecular weight of 209.2 . The compound is a solid and is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O3/c1-15-7-4-5 (12-9 (10)11)2-3-6 (7)8 (13)14/h2-4H,1H3, (H,13,14) (H4,10,11,12) . This indicates that the compound contains a methoxy group (-OCH3) and a guanidino group (-C(=NH)(NH2)) attached to a benzoic acid core .Physical and Chemical Properties Analysis

This compound has a boiling point of 380.2°C at 760 mmHg and a melting point of 195-196°C .Aplicaciones Científicas De Investigación

Analytical Methodologies and Substance Identification

4-Guanidino-2-methoxybenzoic acid and its derivatives are utilized in the development of analytical methodologies. A study by Yin et al. (2009) describes a high-performance liquid chromatographic (HPLC) method for assaying and detecting related substances of 4'-carbomethoxyphenyl 4-guanidinobenzoate mesylate, a compound closely related to this compound. This method exhibits good chromatographic separation and is sensitive, with a limit of detection of 15 ng/mL, highlighting its utility in the precise analysis of such compounds (Yin, Hang, & Zhang, 2009).

Structural Analysis and Compound Characterization

The structural characteristics of compounds related to this compound are significant for understanding their properties and potential applications. For instance, the crystal structure of a novel inner salt derivative, 4-guanidino-2-hydroxybenzoic acid, was elucidated by Wei et al. (2005), providing insights into the interactions and stability of such compounds through hydrogen bonds and π–π stacking interactions (Wei, Zhang, Zhu, & Wang, 2005).

Biosynthetic and Biochemical Applications

Research into 4-hydroxybenzoic acid derivatives, closely related to this compound, explores their biosynthesis and potential applications in various fields such as food, cosmetics, and pharmacy. Wang et al. (2018) discuss the biosynthesis of value-added bioproducts from 4-hydroxybenzoic acid, underlining the role of synthetic biology and metabolic engineering in producing high-value bioproducts (Wang, Bilal, Hu, Wang, & Zhang, 2018).

Enzyme Inhibition and Bioactive Compound Development

Studies on enzyme inhibitors derived from benzoic acid derivatives, including this compound, are crucial for drug development and understanding biochemical pathways. Jones and Porter (1999) investigated phenyl esters of 2-benzoylbenzoates as inhibitors of serine protease enzymes, demonstrating the potential of these compounds in modulating enzyme activity and providing a basis for therapeutic agent development (Jones & Porter, 1999).

Material Science and Polymer Research

In material science, derivatives of this compound contribute to the development of functional polymers and materials. For example, research by Ferreira et al. (2015) explores the electropolymerization of 4-aminobenzoic acid, a structurally similar compound, for creating platforms applied in biosensor development, showcasing the versatility of such compounds in technological applications (Ferreira, Santos, Cruz, Corrêa, Verly, & Silva, 2015).

Safety and Hazards

The safety information available indicates that this compound should be handled with care. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mecanismo De Acción

Target of Action

The primary target of 4-Guanidino-2-methoxybenzoic acid is Complement factor B . Complement factor B is a part of the alternate pathway of the complement system, which plays a crucial role in the immune response .

Mode of Action

This compound interacts with its target, Complement factor B, in a specific manner. Complement factor B is cleaved by factor D into two fragments: Ba and Bb

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the immune response. The compound’s interaction with Complement factor B affects the alternate pathway of the complement system

Pharmacokinetics

It is known that the compound has a molecular weight of 2092 , which may influence its bioavailability

Result of Action

Given its interaction with Complement factor B, it is likely that the compound has an effect on the immune response . .

Propiedades

IUPAC Name |

4-(diaminomethylideneamino)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-7-4-5(12-9(10)11)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYCWERYJWNAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591180 | |

| Record name | 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173731-96-9 | |

| Record name | 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

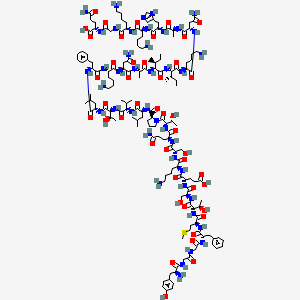

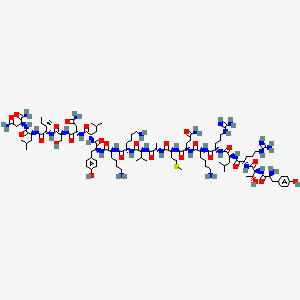

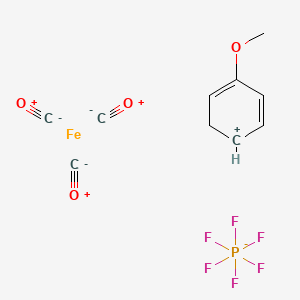

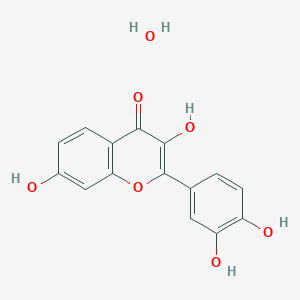

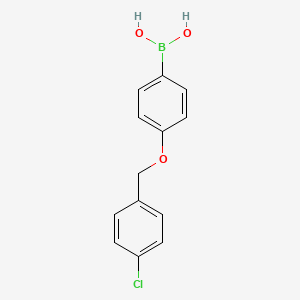

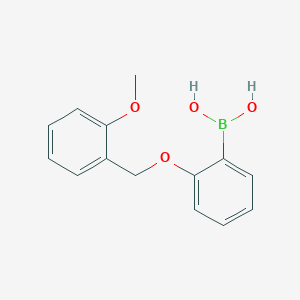

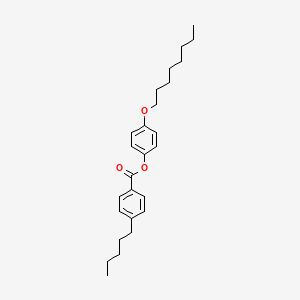

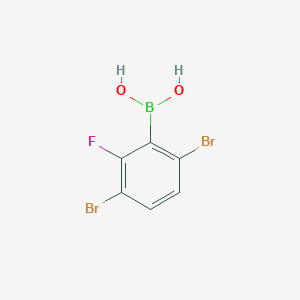

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

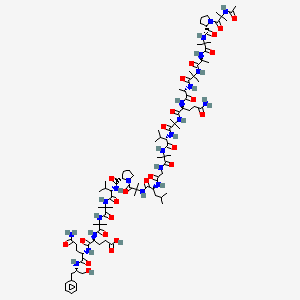

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)